N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15756838
InChI: InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3
SMILES:
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15756838

Molecular Formula: C11H12FN3

Molecular Weight: 205.23 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C11H12FN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3
Standard InChI Key ZAJZPRZPJWJCOX-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC=C(C=C2)F

Introduction

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound with significant interest in medicinal chemistry due to its potential applications in drug development. This compound features a pyrazole ring substituted with a methyl group and a 4-fluorobenzyl group, which enhances its biological activity and pharmacological properties.

Synthesis and Reactivity

The synthesis of N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. This reaction is often conducted in aprotic solvents like dimethylformamide (DMF) at elevated temperatures, similar to the synthesis of related pyrazole derivatives.

Chemical Reactivity

This compound can participate in various chemical reactions due to its functional groups. The pyrazole moiety is particularly reactive, allowing it to undergo transformations such as nucleophilic substitution and electrophilic addition reactions.

Biological Activity and Potential Applications

N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine exhibits notable biological activities, making it a candidate for pharmaceutical development. Its structural characteristics, including the fluorobenzyl group and the pyrazole ring, contribute to its potential therapeutic applications, particularly in neurological disorders and other therapeutic areas .

Comparison with Related Compounds

Compound NameStructureKey Features
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amineCHFNFeatures a fluorobenzyl group attached to a pyrazole ring with a methyl substitution.
N-[(4-Fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amineCHFNIncludes two methyl groups at positions 1 and 3 of the pyrazole ring.
N-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amineC10H10FNLacks the benzyl linkage, featuring a direct phenyl substitution .

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